N-(5-chloro-2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H18ClNO2S and its molecular weight is 335.85. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profile and Receptor Antagonism
Pharmacological Profile of WAY-100635
WAY-100635 is a selective antagonist of the 5-HT1A receptor, displaying high affinity and selectivity. It has been used to study the functions of 5-HT1A receptors, demonstrating potent antagonistic properties without any agonistic activity. This compound serves as a standard tool in neuropharmacological research to investigate serotonin receptor functions and their implications in various neurological disorders (Forster et al., 1995).
Chemical Synthesis and Characterization
Synthesis and Characterization of Derivatives
A study on the synthesis and characterization of cyclohexanecarboxamide derivatives, including structural analysis through IR spectroscopy, NMR spectroscopy, and X-ray diffraction, highlights the compound's versatility in chemical research. The cyclohexane ring's chair conformation and molecular interactions were detailed, providing insight into its chemical properties and potential for further derivative synthesis (Özer et al., 2009).
Biomedical Applications
Cystic Fibrosis Therapy
A derivative of N-(5-chloro-2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has shown potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. By designing and synthesizing analogues with controlled conformation, researchers have improved corrector activity, which could lead to advancements in cystic fibrosis treatment (Yu et al., 2008).
Analytical and Diagnostic Tools
Fluorescence Enhancement for Probing Biochemical Reactions
Glibenclamide, a drug structurally related to this compound, enhances the fluorescence intensity of erbium ions, allowing its use as a sensitive fluorimetric probe. This application is significant for biochemical research, including the study of lanthanides in biochemical reactions and interactions between biological molecules (Faridbod et al., 2009).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-14-7-6-12(18)11-13(14)19-16(20)17(8-2-3-9-17)15-5-4-10-22-15/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKLPBBTZGFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.